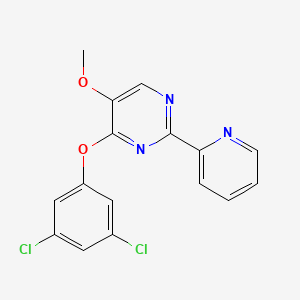
4-(4-((4-Fluorophenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(4-((4-Fluorophenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and the general role of fluorine and sulfonyl groups in pharmaceutical chemistry. For instance, the presence of fluorine atoms in pharmaceutical compounds is known to have unique effects due to their electronegativity and size, which can influence the biological activity and metabolic stability of the compounds .
Synthesis Analysis
The synthesis of related sulfonyl-containing compounds is described in the papers. For example, a fluorescent labelling reagent with a phenylsulfonyl group was synthesized for the determination of carboxylic acids in high-performance liquid chromatography (HPLC) . Another paper discusses the synthesis of phenylsulfur trifluorides, which are used as fluorinating agents due to their high thermal stability and resistance to hydrolysis . These methods could potentially be adapted for the synthesis of 4-(4-((4-Fluorophenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one, although the specific synthesis route for this compound is not provided.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit characteristics similar to those of the compounds discussed in the papers. The fluorophenyl group would contribute to the compound's ability to participate in pi-stacking interactions and hydrogen bonding, which could be relevant for its biological activity . The sulfonyl group is a common moiety in drug design, known for its ability to mimic the phosphate group, thus playing a role in enzyme inhibition or modulation of protein function .
Chemical Reactions Analysis
The papers describe various chemical reactions involving sulfonyl and fluorine-containing compounds. For instance, the fluorinating agent discussed in paper is capable of converting various functional groups to fluorinated analogs, which suggests that the compound might also undergo similar fluorination reactions. Additionally, the sulfonation process is mentioned as a method to remove undesired isomers in the synthesis of a pharmaceutical intermediate .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-(4-((4-Fluorophenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one are not detailed in the papers, the properties of similar compounds can provide some insights. The presence of the fluorophenyl group would likely affect the lipophilicity and electronic properties of the molecule, potentially enhancing its membrane permeability . The sulfonyl group could increase the compound's solubility in water and its ability to form strong hydrogen bonds .
科学的研究の応用
Fluorescent Molecular Probes
The synthesis and properties of fluorescent solvatochromic dyes, including compounds related to 4-(4-((4-Fluorophenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one, have been studied for their potential as fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence, making them useful for studying biological events and processes. The presence of a "push-pull" electron transfer system in these molecules allows for intramolecular charge transfer, leading to fluorescence that is highly dependent on the environment, which is useful for the development of ultrasensitive fluorescent molecular probes (Diwu et al., 1997).
Pharmaceutical Intermediates
The compound and its related structures have been used as pharmaceutical intermediates, showcasing their importance in the synthesis of various pharmaceutical products. For example, 4,4-Bis(4-fluorophenyl) butanoic acid, a related compound, serves as an important pharmaceutical intermediate prepared through Friedel-Crafts reaction. The process involves sulfonation to remove undesired isomers, highlighting the compound's role in refining pharmaceutical synthesis processes (Fan, 1990).
Fluorination Agents and Reactions
The research has identified compounds related to 4-(4-((4-Fluorophenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one as effective fluorinating agents. These agents exhibit high thermal stability and resistance to aqueous hydrolysis, making them valuable for diverse fluorination applications, including deoxofluorination and arylsulfinylation. Such compounds have shown to improve yields in fluorination reactions, highlighting their potential in drug discovery and other areas where fluorinated compounds are of interest (Umemoto et al., 2010).
Antimicrobial Activity
Studies on derivatives of 4-(4-((4-Fluorophenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one have explored their antimicrobial properties. For instance, novel 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide compounds were synthesized and evaluated for their antibacterial and antifungal activities. These studies revealed promising antimicrobial activity against a range of bacteria and fungi, suggesting the potential use of these compounds in developing new antimicrobial agents (Ghorab et al., 2017).
Polymer Science and Fuel Cell Applications
Research into sulfonated block copolymers containing fluorenyl groups, including compounds related to 4-(4-((4-Fluorophenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one, has demonstrated their potential in fuel cell applications. These polymers exhibit high proton conductivity and mechanical properties, making them suitable for use in fuel cell membranes. The synthesis and characterization of these materials contribute to the development of more efficient and durable fuel cell technologies (Bae et al., 2009).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylbutanoyl]-3,3-dimethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O4S/c1-16(2)15(21)18-9-10-19(16)14(20)4-3-11-24(22,23)13-7-5-12(17)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHBYCTWNRRVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((4-Fluorophenyl)sulfonyl)butanoyl)-3,3-dimethylpiperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2553925.png)
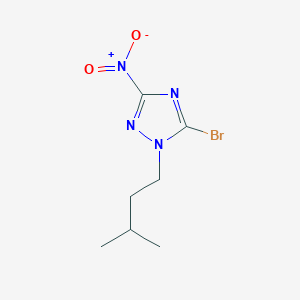


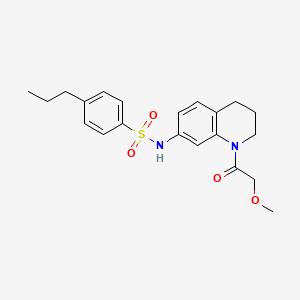

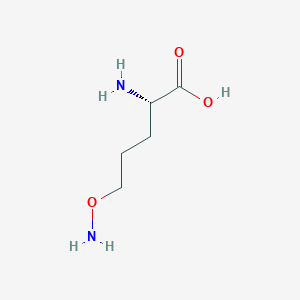
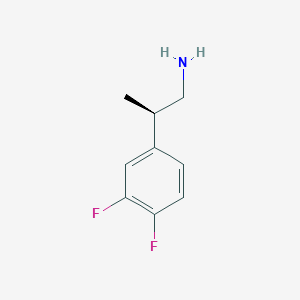
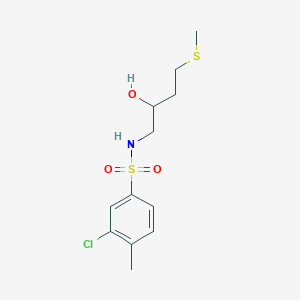
![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2553936.png)
![1-(2,5-dimethylbenzyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2553941.png)
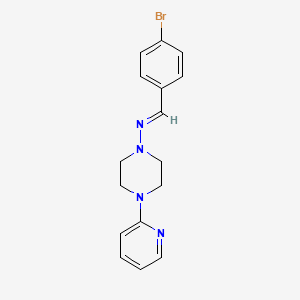
![diethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2553944.png)
